9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl-
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Overview
Description
9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes. This particular compound is characterized by the presence of a cyclopropylmethyl group and two N,N-dimethyl groups attached to the purine ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethyl or N,N-dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine, N,N,9-trimethyl-: Similar structure but with a trimethyl group instead of cyclopropylmethyl.
9H-Purin-6-amine, 9-methyl-, 1-oxide: Contains a methyl group and an oxide group.
9H-purin-6-amine, 9-[5-O-[hydroxy[hydroxy[3-hydroxy-2,2-dimethyl-4-[3-[2-[(2-methyl-1-oxo-2-propen-1-yl)thio]ethyl]amino]-3-oxopropyl]amino]-4-oxobutoxy]phosphinyl]oxy]phosphinyl]-3-O-phosphonopentofuranosyl-: A more complex derivative with multiple functional groups.
Uniqueness
The presence of the cyclopropylmethyl and N,N-dimethyl groups in 9H-Purin-6-amine, 9-(cyclopropylmethyl)-N,N-dimethyl- imparts unique chemical properties and biological activities compared to its analogs. These structural features may enhance its stability, binding affinity, and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
195252-02-9 |
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Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
9-(cyclopropylmethyl)-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-15(2)10-9-11(13-6-12-10)16(7-14-9)5-8-3-4-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
VVEHPZBQBATSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3CC3 |
Origin of Product |
United States |
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